molecular formula C19H28N2O4 B6973723 1-[4-[(4-Hydroxyoxan-4-yl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-[(4-Hydroxyoxan-4-yl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B6973723
M. Wt: 348.4 g/mol
InChI Key: BGTWGFFAKYLVRV-UHFFFAOYSA-N
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Description

1-[4-[(4-Hydroxyoxan-4-yl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a complex organic compound that features a piperazine ring, a hydroxyoxane moiety, and a methylphenoxy group

Properties

IUPAC Name

1-[4-[(4-hydroxyoxan-4-yl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-16-2-4-17(5-3-16)25-14-18(22)21-10-8-20(9-11-21)15-19(23)6-12-24-13-7-19/h2-5,23H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTWGFFAKYLVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(4-Hydroxyoxan-4-yl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the hydroxyoxane moiety and the methylphenoxy group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(4-Hydroxyoxan-4-yl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-[(4-Hydroxyoxan-4-yl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[(4-Hydroxyoxan-4-yl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a similar piperazine structure but different substituents.

    4-Hydroxy-2-quinolones: Compounds with a hydroxy group and a quinolone structure, showing unique biological activities.

Uniqueness

1-[4-[(4-Hydroxyoxan-4-yl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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